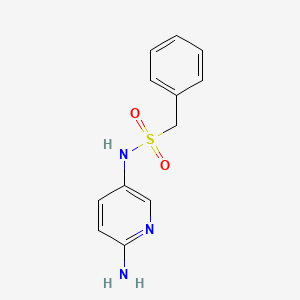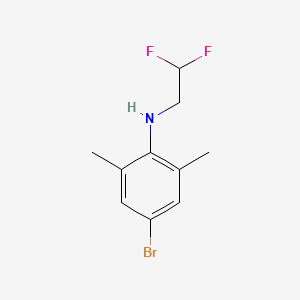
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline
Descripción general
Descripción
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline is a useful research compound. Its molecular formula is C10H12BrF2N and its molecular weight is 264.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Dimerization
The electrochemical oxidation of 4-bromo-2,6-dimethylaniline has been investigated, revealing that it undergoes distinct oxidation processes depending on the acidity of the solution. At lower acid concentrations, it leads to the formation of a dimer, demonstrating its potential application in electrochemical synthesis and the study of reaction mechanisms under varying conditions (Arias, Brillas, & Costa, 1990).
Synthesis of Aromatic Organic Intermediates
The compound has been utilized in the synthesis of dimethyl-4-bromoiodobenzenes, which are valuable aromatic organic intermediates. These intermediates find applications across various fields, highlighting the compound's role in facilitating the production of chemically significant materials (Yu, 2008).
Reagent for Coupling N-Methylated Amino Acids
BroP, a reagent for coupling N-methylated amino acids, demonstrates the usefulness of bromo-substituted compounds in peptide synthesis. This application underlines the compound's importance in pharmaceutical and biochemical research (Coste, Dufour, Pantaloni, & Castro, 1990).
Spectrochemical Analysis of Electrogenerated Cation Radicals
The study of 4-bromo-N, N-dimethylaniline cation radical provides insight into the spectrochemical analysis of electrogenerated cation radicals. This research could contribute to a better understanding of reaction mechanisms and the development of analytical techniques in electrochemistry (Oyama & Higuchi, 2002).
Understanding Photochemical Reactions
Research into the photochemistry of haloanilines, including bromo-substituted derivatives, offers valuable information on the photophysical and photochemical behaviors of these compounds. Such studies are crucial for designing synthetic methods and understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni, & Albini, 2003).
Propiedades
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2N/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4,9,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQGARNFPUPOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC(F)F)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


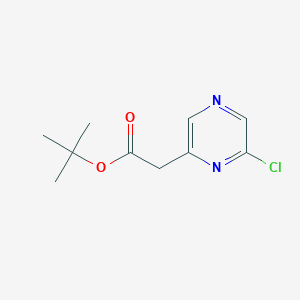

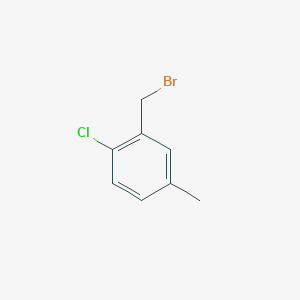

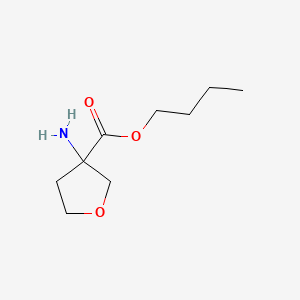
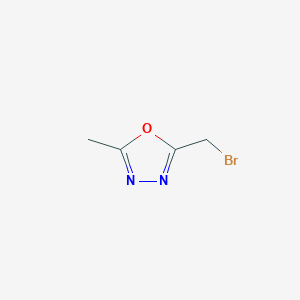
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)

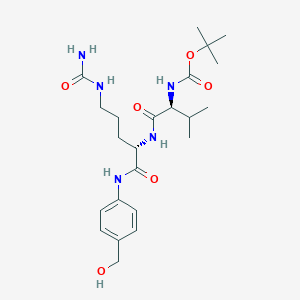

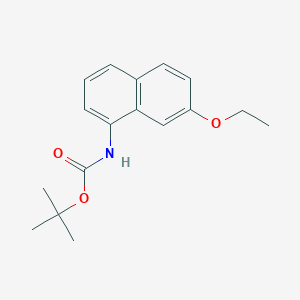

![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
